molecular formula C8H16ClNO2 B1601160 (1-Methyl-piperidin-4-yl)-acetic acid hydrochloride CAS No. 67686-06-0

(1-Methyl-piperidin-4-yl)-acetic acid hydrochloride

Cat. No.: B1601160
CAS No.: 67686-06-0
M. Wt: 193.67 g/mol
InChI Key: IWTQIIYMXVDTNH-UHFFFAOYSA-N
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Description

(1-Methyl-piperidin-4-yl)-acetic acid hydrochloride is a chemical compound that belongs to the piperidine family. Piperidine derivatives are widely recognized for their significant role in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-piperidin-4-yl)-acetic acid hydrochloride typically involves the reaction of piperidine derivatives with acetic acid derivatives under specific conditions. One common method includes the use of a heterogeneous cobalt catalyst based on titanium nanoparticles and melamine, which allows for acid-free hydrogenation with good yields and selectivity . The reaction is carried out in water as a solvent, making it an environmentally friendly process.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar catalytic processes. The development of fast and cost-effective methods for the synthesis of substituted piperidines is a crucial task in modern organic chemistry . The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-piperidin-4-yl)-acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituent introduced.

Mechanism of Action

The mechanism of action of (1-Methyl-piperidin-4-yl)-acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential biomolecules, leading to therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1-Methyl-piperidin-4-yl)-acetic acid hydrochloride include other piperidine derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific chemical structure and the unique set of biological activities it exhibits.

Properties

IUPAC Name

2-(1-methylpiperidin-4-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-9-4-2-7(3-5-9)6-8(10)11;/h7H,2-6H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTQIIYMXVDTNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50497820
Record name (1-Methylpiperidin-4-yl)acetic acid--hydrogen chloride (1/1)
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Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67686-06-0
Record name 4-Piperidineacetic acid, 1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67686-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name NSC 240911
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Record name 67686-06-0
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Record name (1-Methylpiperidin-4-yl)acetic acid--hydrogen chloride (1/1)
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Record name 2-(1-methylpiperidin-4-yl)acetic acid hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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